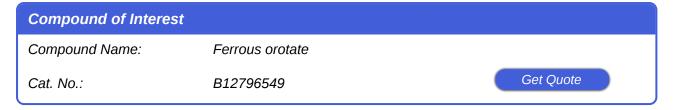


Ferrous Orotate: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous orotate, the iron(II) salt of orotic acid (vitamin B13), is a chelated mineral complex utilized in pharmaceutical and nutraceutical applications for the treatment and prevention of iron deficiency anemia. The unique combination of ferrous iron with orotic acid, an intermediate in pyrimidine biosynthesis, suggests a dual mechanism of action: replenishing iron stores and providing a substrate for the synthesis of nucleotides essential for cellular proliferation and function, including erythropoiesis.[1][2] This technical guide provides an in-depth analysis of the chemical properties and stability of **ferrous orotate**, offering crucial data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

Ferrous orotate is a yellowish-brown crystalline powder.[3] While extensive quantitative data is not readily available in public literature, the following tables summarize its known properties.



Property	Data	Reference
Molecular Formula	C10H6FeN4O8	[1][4]
Molecular Weight	366.02 g/mol (anhydrous)	[1][4]
Appearance	Yellowish-Brown crystalline powder	[3]
Solubility	Very slightly soluble in water; Practically insoluble in methanol and ethanol	[3]
Melting Point	Not available	[3]
Decomposition Temperature	Not available	[3]
Loss on Drying	Not more than 3.0% (@ 105°C for 3 hours)	[3]
Ferrous Content	13.0% to 13.8%	[3]
Nitrogen Content	12.8% to 13.8%	[3]

Stability Profile

Ferrous orotate is generally considered stable under standard storage conditions.[3] However, its stability can be influenced by several factors, including heat, light, and pH.



Stability Parameter	Information	Reference
Thermal Stability	Stable under normal conditions. Avoid excessive heat.	[3]
pH Stability	Specific pH-rate profile is not available. As a salt of a weak acid and a metal cation prone to hydrolysis and oxidation, stability is expected to be pH-dependent.	
Photostability	No specific photostability studies are publicly available. Iron complexes, in general, can be susceptible to photodegradation.[5][6]	_
Hygroscopicity	No specific data available.	
Incompatibilities	Strong oxidizing agents.	[3]

Experimental Protocols

Detailed experimental data for **ferrous orotate** is limited. The following are detailed methodologies for key experiments that would be cited for a comprehensive stability and characterization study, based on standard pharmaceutical practices and analysis of related compounds.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol is based on the thermal analysis of other metal-orotate complexes.[7][8][9]

 Objective: To determine the decomposition temperature and melting point of ferrous orotate.



- Instrumentation: A simultaneous thermal analyzer (TGA/DSC).
- Procedure:
 - Accurately weigh 5-10 mg of ferrous orotate into an aluminum or platinum crucible.
 - Place the sample crucible and a reference crucible (empty) into the instrument.
 - Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
 - Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
 - Record the weight loss as a function of temperature (TGA curve) and the differential heat flow between the sample and reference (DSC curve).
- Data Analysis:
 - The TGA curve will indicate mass loss events, such as dehydration or decomposition. The onset temperature of a significant mass loss event is considered the decomposition temperature.
 - The DSC curve will show endothermic or exothermic peaks. A sharp endothermic peak without mass loss in the TGA curve would indicate melting.

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol follows standard procedures for hygroscopicity testing of pharmaceutical solids. [10][11][12]

- Objective: To determine the moisture sorption and desorption characteristics of ferrous orotate.
- Instrumentation: A dynamic vapor sorption analyzer.
- Procedure:



- Place a pre-weighed sample (10-20 mg) of ferrous orotate into the DVS instrument.
- Dry the sample in situ under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
- Subject the sample to a pre-defined humidity program, typically starting from 0% RH and increasing in steps (e.g., 10% increments) up to 90% RH (sorption phase).
- At each step, allow the sample to equilibrate until the rate of weight change over time (dm/dt) is below a specified value (e.g., 0.002% min⁻¹).
- Subsequently, decrease the humidity in a stepwise manner back to 0% RH (desorption phase).
- Data Analysis:
 - Plot the percentage change in mass against the relative humidity to generate a sorptiondesorption isotherm.
 - The extent of moisture uptake at a specific RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.

Evaluation of Photostability

This protocol is based on ICH Q1B guidelines.

- Objective: To assess the stability of ferrous orotate upon exposure to light.
- Instrumentation: A photostability chamber equipped with a light source conforming to ICH
 Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).
- Procedure:
 - Prepare solid samples of **ferrous orotate** spread in a thin layer in chemically inert, transparent containers.
 - Prepare parallel samples wrapped in aluminum foil to serve as dark controls.



- Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watthours/square meter.
- At appropriate time intervals, withdraw samples and their corresponding dark controls.
- Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of **ferrous orotate** and the formation of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Data Analysis:

 Compare the results of the light-exposed samples with those of the dark controls. A significant change in assay or the formation of degradation products indicates photosensitivity.

Intrinsic Dissolution Rate Determination

This protocol is based on the USP <1087> guidelines.[13][14][15][16]

- Objective: To determine the intrinsic dissolution rate of **ferrous orotate**.
- Instrumentation: An intrinsic dissolution apparatus (Wood's apparatus).

Procedure:

- Compact a known amount of ferrous orotate powder in a die to form a pellet with a defined surface area (typically 0.5 cm²).
- Place the die into a holder, ensuring only one surface of the pellet is exposed to the dissolution medium.
- Immerse the holder in a dissolution vessel containing a known volume of a specified dissolution medium (e.g., simulated gastric fluid without enzymes, pH 1.2) maintained at a constant temperature (37 \pm 0.5°C).
- Rotate the apparatus at a constant speed (e.g., 100 rpm).



- Withdraw samples of the dissolution medium at predetermined time intervals and replace with an equal volume of fresh medium.
- Analyze the samples for the concentration of dissolved iron using a suitable analytical method, such as atomic absorption spectroscopy or a validated colorimetric method.
- Data Analysis:
 - Plot the cumulative amount of iron dissolved per unit area (mg/cm²) against time.
 - The slope of the linear portion of the plot represents the intrinsic dissolution rate (mg/min/cm²).

Signaling Pathways and Mechanism of Action

The primary mechanism of action of **ferrous orotate** is the provision of its two core components: ferrous iron and orotic acid.

Iron Uptake and Metabolism

Ferrous iron (Fe²⁺) is the more readily absorbed form of iron in the duodenum.[17] Its uptake into enterocytes is primarily mediated by the Divalent Metal Transporter 1 (DMT1). Once inside the cell, iron can be stored as ferritin or transported into the circulation via the basolateral transporter ferroportin. The regulation of systemic iron homeostasis is a complex process involving iron-regulatory proteins (IRPs) and the hormone hepcidin.[18]

Orotic Acid and Pyrimidine Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.[2][19] The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which is then decarboxylated to uridine monophosphate (UMP). UMP serves as the precursor for other pyrimidine nucleotides.[20][21] By providing orotic acid, **ferrous orotate** can support this crucial metabolic pathway, which is particularly important in rapidly proliferating cells like erythrocytes.

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Caption: De novo pyrimidine biosynthesis pathway.

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Caption: Workflow for physicochemical characterization.

Conclusion

Ferrous orotate presents a unique therapeutic approach to iron deficiency by delivering both essential iron and a precursor for nucleotide synthesis. While it is a stable compound under normal conditions, this guide highlights the need for more comprehensive quantitative data on its physicochemical properties. The provided experimental protocols offer a framework for researchers to conduct thorough characterization and stability studies, which are essential for optimizing formulation development, ensuring product quality, and meeting regulatory requirements. Further investigation into the specific cellular transport and metabolic fate of the intact ferrous orotate complex could provide deeper insights into its bioavailability and efficacy.

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